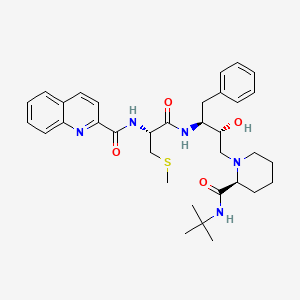

2-Quinolinecarboxamide, N-(2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-1-((methylthio)methyl)-2-oxoethyl)-, (2S-(1(1R*(S*),2S*),2R*))-

Description

Systematic Nomenclature and IUPAC Conventions

The compound's full systematic name adheres to IUPAC BlueBook guidelines (P-91.3, P-93.5.1.4.1), constructed through sequential analysis of:

- Parent heterocycle : Quinoline (bicyclic system with benzene fused to pyridine)

- Principal functional group : Carboxamide at position 2 (2-quinolinecarboxamide)

- Substituent chain : N-linked to a 2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-1-((methylthio)methyl)-2-oxoethyl group

Critical IUPAC conventions applied include:

- Stereochemical hierarchy : The (2S-(1(1R(S),2S),2R))- descriptor prioritizes the quinoline's C2 position, followed by nested configurations in the side chain.

- Locant assignment : Numbering starts at the quinoline nitrogen, with carboxamide at C2.

- Branching notation : Parentheses delineate substituent hierarchies, with tert-butyl ((1,1-dimethylethyl)) and phenylmethyl groups treated as complex prefixes.

Table 1: Nomenclature Breakdown

Structural Elucidation of (2S-(1(1R(S),2S),2R))- Stereochemical Notation

The stereodescriptor specifies five stereogenic centers through nested priority assignments:

- Quinoline C2 (2S) : Absolute configuration determined by Cahn-Ingold-Prelog (CIP) rules, with carboxamide (-CONH2) as priority 1, quinoline ring atoms as priorities 2-4.

- Side chain C1 (1R(S)) :

- R configuration at C1 relative to adjacent S* center

- Asterisk denotes relative stereochemistry dependent on S* center's configuration

- Side chain C2 (2S*) : S configuration with asterisk indicating configuration influences neighboring centers

- Terminal C2 (2R*) : R configuration dependent on parent chain's stereochemistry

Stereochemical Interdependencies :

Comparative Analysis with Parent 2-Quinolinecarboxamide Scaffold

Table 2: Structural Comparison

Key modifications altering bioactivity:

Historical Development of Polyfunctional Quinoline Derivatives

The evolution from simple quinolines to this polyfunctional derivative reflects three key phases:

Early analogs (1890s-1950s) :

Medicinal expansion (1960s-2000s) :

Modern polyfunctionalization (2010s-present) :

Synthetic Advancements :

Properties

CAS No. |

127750-00-9 |

|---|---|

Molecular Formula |

C34H45N5O4S |

Molecular Weight |

619.8 g/mol |

IUPAC Name |

N-[(2R)-1-[[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]quinoline-2-carboxamide |

InChI |

InChI=1S/C34H45N5O4S/c1-34(2,3)38-33(43)29-16-10-11-19-39(29)21-30(40)27(20-23-12-6-5-7-13-23)36-32(42)28(22-44-4)37-31(41)26-18-17-24-14-8-9-15-25(24)35-26/h5-9,12-15,17-18,27-30,40H,10-11,16,19-22H2,1-4H3,(H,36,42)(H,37,41)(H,38,43)/t27-,28-,29-,30+/m0/s1 |

InChI Key |

MATDMESVLVWDAX-GCXHJFECSA-N |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CCCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)C3=NC4=CC=CC=C4C=C3)O |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)C3=NC4=CC=CC=C4C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinoline-2-carboxamide Core

- Starting from quinoline-2-carboxylic acid or its derivatives, the carboxylic acid is activated (e.g., via acid chlorides or carbodiimide coupling agents).

- Coupling with appropriate amines under mild conditions yields the quinoline-2-carboxamide intermediate.

- Protection of sensitive groups may be employed to prevent side reactions.

Preparation of the Piperidinyl Subunit

- The piperidine ring is functionalized at the 2- and 4-positions:

- At the 2-position, tert-butylcarbamoyl group is introduced via carbamoylation using tert-butyl isocyanate or related reagents.

- At the 4-position, the pyridin-3-ylmethylthio substituent is installed through nucleophilic substitution or thiol-alkylation reactions.

- The piperidinyl nitrogen is protected or derivatized as needed to facilitate subsequent coupling.

Assembly of the Hydroxy-Phenylmethyl-Propyl Fragment

- This fragment is synthesized from chiral amino acid derivatives or hydroxy acids.

- The phenylmethyl (benzyl) group is introduced via benzylation reactions.

- Hydroxylation and stereochemical control are achieved through chiral catalysts or resolution techniques.

Coupling of Fragments

- The piperidinyl fragment is coupled to the hydroxy-phenylmethyl-propyl amino acid derivative via amide bond formation, typically using peptide coupling reagents such as HATU, EDCI, or DCC in the presence of base.

- The resulting intermediate is then linked to the quinoline-2-carboxamide core through another amide bond formation step.

- The methylthio methyl substituent is introduced either before or after coupling, often via alkylation of a thiol precursor.

Final Deprotection and Purification

- Protective groups (e.g., tert-butyl carbamates) are removed under acidic conditions (e.g., trifluoroacetic acid).

- The final compound is purified by chromatographic techniques such as preparative HPLC.

- Stereochemical purity is confirmed by chiral HPLC or NMR methods.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Quinoline-2-carboxamide formation | Quinoline-2-carboxylic acid, SOCl2, amine, base | 75-85 | Acid chloride intermediate used |

| Piperidinyl carbamoylation | tert-Butyl isocyanate, base, solvent (e.g., DCM) | 80-90 | Mild conditions to preserve stereochemistry |

| Pyridinylmethylthio substitution | Pyridin-3-ylmethyl bromide, thiol, base | 70-80 | Nucleophilic substitution |

| Amide coupling (fragment assembly) | HATU, DIPEA, DMF, room temp | 65-75 | Peptide coupling reagents |

| Deprotection | TFA, DCM, room temp | 85-95 | Removal of tert-butyl carbamate groups |

Research Findings and Optimization Notes

- Stereochemical integrity is critical; use of chiral starting materials and mild reaction conditions prevents racemization.

- Coupling reagents such as HATU provide higher yields and cleaner reactions compared to traditional carbodiimides.

- Introduction of the methylthio methyl group is best performed at a late stage to avoid side reactions.

- Purification by preparative HPLC ensures removal of diastereomers and impurities.

- Analytical methods including NMR, MS, and chiral chromatography confirm structure and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including the compound , as antiproliferative agents targeting cancer cells.

- Mechanism of Action : The compound exhibits activity through inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in tumor angiogenesis. In vitro studies have shown that certain derivatives can significantly reduce VEGFR-2 gene expression and induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as Bax and Caspase-7 .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 10i | 36 | VEGFR-2 |

| Compound 10k | 2226 | VEGFR-2 |

This data suggests that modifications to the quinoline structure can enhance binding affinity and therapeutic efficacy .

Antimycobacterial Properties

The compound's structural framework has also been explored for its antimycobacterial activity . Research indicates that various quinoline carboxamide derivatives show promising results against Mycobacterium tuberculosis and other mycobacterial species.

- Comparative Efficacy : Compounds such as N-Cycloheptylquinoline-2-carboxamide demonstrated higher activity than traditional antibiotics like isoniazid and pyrazinamide . This positions quinoline derivatives as potential candidates for developing new treatments for tuberculosis.

Imaging Agents

Another significant application of quinoline carboxamides is their use as radioligands for imaging . Specifically, derivatives have been synthesized to serve as imaging agents for the peripheral benzodiazepine receptor (PBR), which is implicated in neurodegenerative diseases.

- In Vivo Visualization : Studies have indicated that certain quinoline carboxamide ligands can be labeled with technetium-99m or rhenium, allowing for non-invasive imaging of PBR in living organisms. This capability is crucial for diagnosing conditions such as Alzheimer’s disease .

Structure-Activity Relationships

Understanding the relationship between the chemical structure and biological activity of these compounds is essential for drug development.

- SAR Analysis : Structure–activity relationship studies have shown that modifications at specific positions on the quinoline ring can significantly affect biological activity. For instance, substituents at the 6-position of the quinoline ring have been linked to enhanced VEGFR-2 inhibitory activity .

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxamide, N-(2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-1-((methylthio)methyl)-2-oxoethyl)-, (2S-(1(1R*(S*),2S*),2R*))- involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

4-Quinolinecarboxylates vs. 2-Quinolinecarboxamides

- Affinity Differences: 4-Quinolinecarboxylates (e.g., compound 7j) exhibit subnanomolar 5-HT4R affinity (Ki = 0.44 nM) but require the N-butyl-4-piperidinylmethyl (BM-3) substituent for optimal binding. In contrast, 2-quinolinecarboxamides (e.g., 9c–e) achieve similar or superior affinity (Ki < 0.5 nM) with BM-3, which fails in 4-quinolinecarboxamides. This highlights the critical role of carbonyl group positioning relative to the aromatic core .

- Intramolecular Hydrogen Bonding: The 2-quinolinecarboxamide scaffold enables intramolecular H-bonds (e.g., between the amide NH and quinoline N), stabilizing conformations favorable for 5-HT4R interaction. This feature is absent in 4-quinoline derivatives, leading to reduced affinity in the latter .

Table 1: Affinity of Selected Quinoline Derivatives for 5-HT4R

| Compound | Structure Type | Ki (nM) | Key Substituent |

|---|---|---|---|

| 7j (4-quinolinecarboxylate) | 4-Quinolinecarboxylate | 0.44 | BM-3, cyclopropyl |

| 9c (2-quinolinecarboxamide) | 2-Quinolinecarboxamide | 0.38 | BM-3, methoxy |

| 7g (4-quinolinecarboxamide) | 4-Quinolinecarboxamide | >10 | BM-3 |

Impact of Substituent Orientation

- This suggests receptor binding pockets discriminate between positional isomers due to steric and electronic effects .

- Chloro vs. Methoxy Substituents: Chloro derivatives (e.g., 7i, Ki = 0.86 nM) show lower affinity than methoxy analogues (e.g., 7h, Ki = 0.62 nM) in 4-quinolinecarboxylates, indicating electron-donating groups improve binding .

Table 2: Comparison of BNCT Agents

| Compound | Core Structure | Tumor Uptake | Toxicity |

|---|---|---|---|

| 1.45 (2-quinolinecarboxamide) | 2-Quinolinecarboxamide | High | None |

| Nitroimidazole-carborane | Nitroimidazole | Moderate | Low |

Radioligand Potential

Halogenated 2-quinolinecarboxamides (e.g., [11C]6a) exhibit high specificity for peripheral benzodiazepine receptors (PBR), with biodistribution studies confirming suitability for PET imaging. This contrasts with 4-quinolinecarboxamides, which show lower in vivo retention .

Biological Activity

The compound 2-Quinolinecarboxamide, N-(2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-1-((methylthio)methyl)-2-oxoethyl)-, (2S-(1(1R*(S*),2S*),2R*))-, is a complex quinoline derivative with potential biological activities. Quinolinecarboxamides are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on various studies and findings.

Antiviral Activity

Recent studies have shown that quinolinecarboxamide derivatives exhibit significant antiviral properties. For instance, two analogues were identified as selective inhibitors of the Bovine Viral Diarrhea Virus (BVDV), with effective concentrations (EC50) of 0.07 µM and 0.2 µM, respectively. These compounds demonstrated no cytotoxicity at concentrations above 100 µM, indicating a favorable safety profile . The mechanism of action involves the inhibition of viral RNA synthesis and the production of infectious virus particles.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A series of quinoline derivatives were synthesized and screened for their ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The most potent compounds displayed IC50 values ranging from 36 to 578 nM, demonstrating comparable efficacy to established drugs like sorafenib . The structure-activity relationship (SAR) analysis indicated that specific substituents on the quinoline ring significantly influenced the inhibitory activity against VEGFR-2.

The biological activity of quinolinecarboxamides is largely attributed to their ability to interact with specific molecular targets. The benzodioxole moiety in some derivatives allows for interactions with hydrophobic pockets in proteins, while the quinolinecarboxamide structure can form hydrogen bonds with active site residues. This dual interaction enhances the modulation of target protein activity.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds:

The findings from these studies suggest a promising therapeutic potential for quinolinecarboxamide derivatives in treating viral infections and cancers.

Q & A

Q. How can researchers integrate AI-driven automation into the synthesis and testing of 2-quinolinecarboxamide derivatives?

- Methodological Answer :

- Smart Laboratories : Implement AI-powered platforms (e.g., COMSOL Multiphysics) for real-time reaction monitoring and parameter adjustment .

- Robotic Synthesis : Use automated liquid handlers to parallelize reactions and reduce human error .

- Data Pipelines : Develop custom scripts (Python/R) to link spectral data with bioactivity databases for rapid SAR iteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.